molecular formula C19H21BrN2O2 B2754956 3-(2-bromophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)propanamide CAS No. 2034358-83-1

3-(2-bromophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)propanamide

Cat. No.: B2754956
CAS No.: 2034358-83-1
M. Wt: 389.293
InChI Key: VJJYYWSJOHIYEP-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)propanamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a methoxyazetidinyl group, and a phenylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenylpropanamide precursor, followed by the introduction of the methoxyazetidinyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Reagents such as sodium methoxide or Grignard reagents in the presence of suitable solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-(2-bromophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)propanamide
  • 3-(2-fluorophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)propanamide
  • 3-(2-iodophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)propanamide

Uniqueness

The uniqueness of 3-(2-bromophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2/c1-24-17-12-22(13-17)16-9-7-15(8-10-16)21-19(23)11-6-14-4-2-3-5-18(14)20/h2-5,7-10,17H,6,11-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJYYWSJOHIYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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